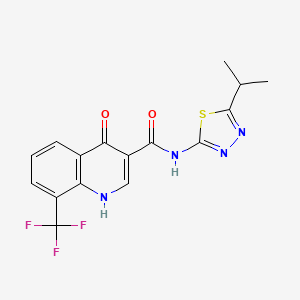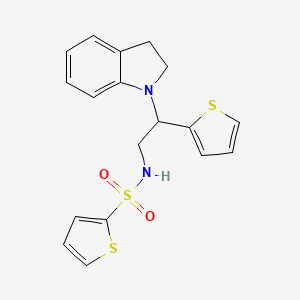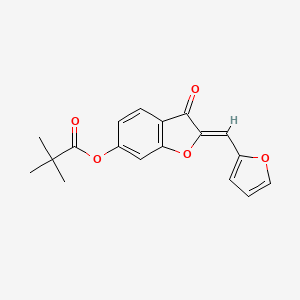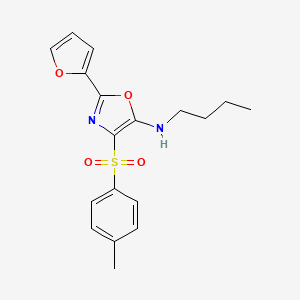![molecular formula C11H17ClN6 B2655284 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride CAS No. 1431967-69-9](/img/structure/B2655284.png)
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride” is a chemical with the CAS Number: 1258650-58-6 . It has a molecular weight of 202.69 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6,9H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
Heterocyclic chemistry is a critical area of study for the development of new therapeutic agents and materials. The synthesis and functionalization of azolo[1,5-a]pyrimidines, pyrazoles, and other related heterocycles offer valuable insights into chemical reactivity and potential applications in drug discovery and materials science. For example, Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the formation of nitro derivatives and subsequent reduction to diamines, enabling the construction of diverse heterocyclic frameworks with potential biological activity (Gazizov et al., 2020).
Antimicrobial Activity
Compounds within the triazolo and pyrazolo chemical space have been investigated for their potential antimicrobial properties. Studies have shown that derivatives of these classes exhibit significant activity against various bacterial and fungal strains. For instance, Idrees et al. (2019) reported the synthesis of triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, displaying promising antimicrobial activities (Idrees et al., 2019).
Antitumor Activity
The exploration of heterocyclic compounds for antitumor activity has been a significant focus of medicinal chemistry. Compounds featuring azolo[1,4]diazepine frameworks, for example, have been noted for their pharmacological potential, including antitumor properties. This highlights the importance of structural modification and synthesis methods in developing new therapeutic agents (Kemskii et al., 2017).
Analgesic Properties
Research into the analgesic properties of heterocyclic compounds, including those related to the triazolo[4,3-a]azepine class, has identified potential new avenues for pain management. Demchenko et al. (2018) synthesized a series of compounds with structures similar to the query compound and evaluated their analgesic activity, revealing the nuanced relationship between structure and activity in this class of compounds (Demchenko et al., 2018).
properties
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6.ClH/c12-9-6-13-16(7-9)8-11-15-14-10-4-2-1-3-5-17(10)11;/h6-7H,1-5,8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDRTDCTPYEXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3C=C(C=N3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)
![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)


![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)





